![molecular formula C16H12BrNO B13812495 N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is an organic compound with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . This compound is known for its unique structure, which includes a brominated phenanthrene moiety and a hydroxylamine functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine typically involves the reaction of 9-bromophenanthrene with ethanone oxime. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The reaction can be represented as follows:
[ \text{9-Bromophenanthrene} + \text{Ethanone oxime} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the formation of reactive intermediates that can modify biological macromolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
9-Bromophenanthrene: A precursor in the synthesis of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine.
9-Bromoanthracene: Another brominated aromatic compound with similar reactivity.
9-Phenanthrylmagnesium bromide: A Grignard reagent used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a brominated phenanthrene moiety and a hydroxylamine functional group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Q & A
Basic Research Questions
Q. 1.1. What are the established synthetic routes for N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine, and what factors influence reaction yields?
The synthesis typically involves condensation reactions between hydroxylamine derivatives and brominated phenanthrene precursors. For example, hydroxylamine hydrochloride (a common hydroxylamine source, see ) reacts with 9-bromophenanthrene-3-carbaldehyde under acidic conditions. Key factors include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability of the brominated aromatic system .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine .
- Purification challenges : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended due to the compound’s low solubility .
Q. 1.2. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?
Critical spectroscopic techniques include:
- NMR :
- Mass spectrometry (MS) : The molecular ion peak [M+H]⁺ should align with the molecular formula (C₁₆H₁₁BrN₂O), with isotopic peaks confirming bromine presence .
Q. 1.3. What safety protocols are essential when handling this compound in the lab?
- Hazard classification : Brominated aromatics are typically irritants and may be toxic upon prolonged exposure. Follow CLP regulations (EC) No 1272/2008 for handling .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste disposal : Halogenated waste containers are required due to bromine content .
Advanced Research Questions
Q. 2.1. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine at the 9-position of phenanthrene acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the ethylidene-hydroxylamine group may reduce reactivity. Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki reactions .
- Temperature modulation : Higher temperatures (100–120°C) improve coupling efficiency but risk decomposition .
Q. 2.2. What experimental approaches can resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Purity issues : Validate compound purity via HPLC (λ = 255 nm, similar to ) and elemental analysis.
- Assay conditions : Test activity across multiple pH levels (6.5–7.4) and solvent systems (DMSO vs. aqueous buffers) .
- Control experiments : Compare with non-brominated analogs to isolate bromine’s electronic effects .
Q. 2.3. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify vulnerable bonds (e.g., C-Br or C=N) .
- MD simulations : Simulate degradation pathways in aqueous environments to guide storage conditions (e.g., -20°C for long-term stability ).
Q. 2.4. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent screening : Use mixed solvents (e.g., chloroform/methanol) to improve crystal lattice formation .
- Slow evaporation : Maintain controlled humidity and temperature to prevent amorphous precipitation .
Q. Methodological Guidance
Q. 3.1. How to design assays for studying this compound’s interaction with biological targets?
- Receptor binding assays : Radiolabel the compound using ³H or ¹⁴C isotopes (synthesis via catalytic tritiation ).
- Fluorescence quenching : Monitor interactions with tryptophan residues in proteins using fluorescence spectroscopy (λₑₓ = 280 nm) .
Q. 3.2. What analytical techniques are optimal for detecting degradation products?
Properties
Molecular Formula |
C16H12BrNO |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H12BrNO/c1-10(18-19)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9,19H,1H3 |
InChI Key |
MNNDVSWQIULTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
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